molecular formula C10H10N2O2 B049496 Ethyl imidazo[1,5-a]pyridine-1-carboxylate CAS No. 119448-87-2

Ethyl imidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B049496
CAS No.: 119448-87-2
M. Wt: 190.2 g/mol
InChI Key: KLRVWFZTEPQRKB-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, materials science, and chemical research . This compound is characterized by its unique structure, which includes an imidazo[1,5-a]pyridine core fused with a carboxylate group.

Biochemical Analysis

Biochemical Properties

It is known that imidazo[1,5-a]pyridine derivatives have a wide range of biological activities, including antiulcer, anticonvulsant, anti-protozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .

Cellular Effects

Some imidazopyridine derivatives have shown cytotoxic activity, indicating that they may have effects on cell viability and proliferation .

Molecular Mechanism

It is known that imidazo[1,5-a]pyridine derivatives can undergo a variety of transformations, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Temporal Effects in Laboratory Settings

It is known that imidazo[1,5-a]pyridine derivatives can be synthesized from readily available starting materials, suggesting that they may be stable and suitable for long-term studies .

Dosage Effects in Animal Models

It is known that imidazo[1,5-a]pyridine derivatives have a wide range of biological activities, suggesting that they may have dose-dependent effects .

Metabolic Pathways

It is known that imidazo[1,5-a]pyridine derivatives can undergo a variety of transformations, suggesting that they may be involved in complex metabolic pathways .

Transport and Distribution

It is known that imidazo[1,5-a]pyridine derivatives have a wide range of biological activities, suggesting that they may interact with various transporters and binding proteins .

Subcellular Localization

It is known that imidazo[1,5-a]pyridine derivatives have a wide range of biological activities, suggesting that they may be localized to specific compartments or organelles within the cell .

Comparison with Similar Compounds

Ethyl imidazo[1,5-a]pyridine-1-carboxylate can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and versatile applications across different fields .

Properties

IUPAC Name

ethyl imidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-5-3-4-6-12(8)7-11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRVWFZTEPQRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576631
Record name Ethyl imidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119448-87-2
Record name Ethyl imidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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